Product packaging for 2-Bromo-4-isopropoxy-5-methoxybenzoic acid(Cat. No.:CAS No. 1142201-89-5)

2-Bromo-4-isopropoxy-5-methoxybenzoic acid

Cat. No.: B1293102
CAS No.: 1142201-89-5
M. Wt: 289.12 g/mol
InChI Key: JKHMLZVDLVTXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-isopropoxy-5-methoxybenzoic acid (CAS 1142201-89-5) is a small-molecule benzoic acid derivative with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . This compound serves as a key chemical intermediate in organic synthesis and has demonstrated significant value in biochemical research, particularly as a novel inhibitor of the histone acetyltransferase (HAT) domain of p300 and its paralog CBP . These proteins play critical roles in regulating gene transcription, and their HAT activity is a potential drug target for cancer therapy . In published studies, inhibitors derived from this chemotype are competitive against histone substrates and exhibit high selectivity for p300/CBP, with IC50 values reaching as low as 620 nM . This mechanism allows the compound to inhibit cellular acetylation and has shown potent activity against the proliferation of several tumor cell lines, including estrogen receptor-positive breast cancer cells . As such, it represents not only a useful probe for biological studies of p300/CBP HAT but also a promising pharmacological lead for further anticancer drug development . The product is labeled with the signal word and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment and refer to the Safety Data Sheet for comprehensive handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO4 B1293102 2-Bromo-4-isopropoxy-5-methoxybenzoic acid CAS No. 1142201-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHMLZVDLVTXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236307
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-89-5
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 4 Isopropoxy 5 Methoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, several logical disconnections can be proposed to devise a synthetic plan.

The most apparent disconnections are the carbon-bromine (C-Br) and carbon-carboxyl (C-COOH) bonds, as their corresponding synthetic reactions (bromination and carboxylation) are well-established. Another key disconnection involves the ether linkages.

A primary retrosynthetic pathway identifies 4-isopropoxy-3-methoxybenzoic acid as a key precursor. This simplifies the synthesis to a late-stage bromination step, taking advantage of the directing effects of the existing substituents. This precursor can be further disconnected to simpler molecules. A highly plausible starting material is isovanillic acid (3-hydroxy-4-methoxybenzoic acid), which is commercially available. scbt.comsigmaaldrich.comnih.gov The synthesis would then involve the selective isopropylation of the hydroxyl group.

An alternative strategy involves forming the carboxylic acid group late in the synthesis via functional group interconversion (FGI). This would start with a precursor like 1-bromo-4-isopropoxy-5-methoxybenzene, which could be carboxylated. This highlights the importance of choosing the correct sequence of bond-forming events.

Synthesis via Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. The introduction of the bromine atom onto the substituted benzene (B151609) ring is effectively achieved through this pathway.

The regiochemical outcome of the bromination reaction is controlled by the directing effects of the substituents already present on the aromatic ring. In the case of a precursor like 4-isopropoxy-3-methoxybenzoic acid, the substituents are:

Isopropoxy group (-OCH(CH₃)₂): A strongly activating ortho-, para-director.

Methoxy (B1213986) group (-OCH₃): A strongly activating ortho-, para-director.

Carboxylic acid group (-COOH): A deactivating meta-director.

The target position for bromination is C-2, which is ortho to the powerful activating isopropoxy group and meta to the deactivating carboxylic acid group. The combined influence of these groups strongly favors the introduction of the bromine atom at the desired C-2 position. The methoxy group at C-3 directs to its ortho (C-2, C-4) and para (C-6) positions. Therefore, the C-2 position is activated by both ether groups, making it the most electronically favorable site for electrophilic attack.

Various brominating agents can be employed for this transformation, with the choice of reagent and conditions affecting yield and selectivity. Syntheses of structurally similar compounds, such as 2-bromo-5-methoxybenzoic acid from 3-methoxybenzoic acid, provide effective templates for this reaction. google.comprepchem.comgoogle.com

Table 1: Representative Conditions for Directed Bromination

Brominating Agent Solvent Catalyst/Additive Typical Conditions Reference
Bromine (Br₂) Acetic Acid None Reflux prepchem.com
N-Bromosuccinimide (NBS) Dichloromethane Sulfuric Acid, Red Phosphorus 25-30°C google.com
Dibromohydantoin Chloroform Sulfuric Acid, Potassium Bromide 25-30°C google.com
Alkali Metal Bromide/Bromate Organic Acid None 25-35°C google.com

The order in which substituents are introduced is a critical aspect of synthesizing polysubstituted benzenes. youtube.comlumenlearning.comlibretexts.org For the target molecule, two primary sequences can be considered:

Late-Stage Bromination: This involves preparing the 4-isopropoxy-3-methoxybenzoic acid intermediate first and then performing the bromination as the final step. This is often the preferred route as the strong activating and directing effects of the two ether groups ensure high regioselectivity for the bromination step.

Early-Stage Bromination: This would involve brominating a simpler precursor, such as isovanillic acid, followed by isopropylation. However, this may lead to a mixture of products or require protecting groups, potentially complicating the synthesis.

Therefore, a synthetic strategy that installs the powerful directing ether groups before the electrophilic bromination step is generally more efficient and selective.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) Precursors

While less common for introducing a bromine atom compared to EAS, Nucleophilic Aromatic Substitution (SNAr) presents a theoretical alternative. This pathway would require a precursor with a good leaving group (such as -F or -NO₂) at the C-2 position and an electron-deficient aromatic ring.

A hypothetical precursor for this route would be 2-fluoro-4-isopropoxy-5-methoxybenzoic acid. In this scenario, a bromide salt (e.g., NaBr) would act as the nucleophile to displace the fluoride (B91410) ion. However, the viability of SNAr is diminished in this specific case because the two electron-donating ether groups enrich the aromatic ring with electron density, making it less susceptible to nucleophilic attack. The electron-withdrawing carboxylic acid group provides some activation, but generally, the ring is not sufficiently electron-poor for this reaction to proceed efficiently.

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl Bromide Introduction or Modification

Modern organic synthesis has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for regioselective functionalization. bohrium.comresearchgate.net Palladium-catalyzed C-H bromination is a particularly relevant advanced methodology for synthesizing aryl bromides. nih.govscispace.com

This approach often utilizes a directing group on the substrate to guide the metal catalyst to a specific C-H bond. For a benzoic acid derivative, the carboxylic acid group itself can serve as an effective directing group, facilitating functionalization at the ortho position. However, for the target molecule, this would direct to the C-6 position. To achieve bromination at C-2, a different directing group or a substrate where the C-2 position is sterically or electronically favored would be necessary.

An alternative strategy involves a directed C-H bromination where the inherent electronic biases of the substrate are overcome by the catalyst's site selectivity. Recent developments have shown that Pd(II) catalysts can achieve meta-C–H bromination of benzoic acid derivatives, a transformation that is challenging with classical EAS methods. nih.govscispace.com While the target molecule requires ortho-bromination relative to the main directing groups, these advanced catalytic systems demonstrate the potential for precise control in the synthesis of complex aryl bromides.

Table 2: Components of a Typical Pd-Catalyzed C-H Bromination Reaction

Component Example Purpose
Palladium Catalyst Pd(OAc)₂ Facilitates C-H bond activation
Ligand N-Ac-Gly-OH Modulates catalyst reactivity and selectivity
Bromine Source N-Bromophthalimide (NBP) Provides the bromine electrophile
Additive Polyfluorobenzoic acid Can be crucial for reaction success
Solvent Hexafluoroisopropanol (HFIP) High-polarity, non-coordinating solvent

Functional Group Interconversion (FGI) Routes for Carboxylic Acid Formation

Functional Group Interconversion (FGI) provides alternative pathways to the final product by introducing the carboxylic acid group from a different functionality. fiveable.mesolubilityofthings.com This strategy is useful if the direct introduction of a carboxyl group is difficult or if a precursor with a different functional group is more accessible. The FGI step would be performed on a pre-formed 2-bromo-4-isopropoxy-5-methoxybenzene core.

Key FGI routes to form the carboxylic acid include:

Oxidation of an Alkyl Group: If a precursor such as 2-bromo-1-methyl-4-isopropoxy-5-methoxybenzene is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Hydrolysis of a Nitrile: A nitrile group is a versatile precursor to a carboxylic acid. The synthesis could proceed via 2-bromo-4-isopropoxy-5-methoxybenzonitrile, which can be hydrolyzed under acidic or basic conditions to yield the target benzoic acid.

Carboxylation of an Organometallic Intermediate: This route involves the formation of an organometallic reagent from a precursor like 1,2-dibromo-4-isopropoxy-5-methoxybenzene. Selective metal-halogen exchange followed by quenching with carbon dioxide (CO₂) would install the carboxylic acid group.

Table 3: Selected Functional Group Interconversion (FGI) Methods for Carboxylic Acid Synthesis

Precursor Functional Group Reagents Resulting Group
Methyl (-CH₃) 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ Carboxylic Acid (-COOH)
Nitrile (-CN) H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ Carboxylic Acid (-COOH)
Aryl Bromide (-Br) 1. Mg, THF; 2. CO₂; 3. H₃O⁺ Carboxylic Acid (-COOH)

Oxidation of Aromatic Methyl Groups

A viable synthetic route to this compound involves the oxidation of a corresponding aromatic methyl precursor, namely 2-bromo-1-methyl-4-isopropoxy-5-methoxybenzene. The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental transformation in organic synthesis.

Traditional methods for this conversion often employ strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). newworldencyclopedia.org For instance, the oxidation of a toluene (B28343) derivative can be achieved by refluxing with aqueous KMnO₄, followed by acidification to yield the benzoic acid. researchgate.net However, these methods can suffer from harsh reaction conditions and the generation of hazardous waste.

More contemporary and greener approaches are now being explored. One such method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of microwave radiation. google.com This process can be conducted in water, avoiding the need for organic solvents and metal catalysts, aligning with the principles of green chemistry. google.com Another approach utilizes molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation, which can directly oxidize an aromatic methyl group to a carboxylic acid. researchgate.net This method is proposed to proceed via a hydroperoxide intermediate, generated by the abstraction of a hydrogen atom by a bromo radical. researchgate.net

Oxidizing Agent Catalyst/Conditions Advantages Potential Challenges
Potassium Permanganate (KMnO₄)Heat, Aqueous ConditionsReadily available, well-establishedHarsh conditions, MnO₂ waste
Chromium Trioxide (CrO₃)Sulfuric Acid, Acetone (B3395972)Strong oxidizing agentHighly toxic, carcinogenic waste
t-Butyl Hydroperoxide (TBHP)Microwave Radiation, WaterGreen solvent, metal-freeRequires specialized equipment
Molecular Oxygen (O₂)N-Bromosuccinimide (NBS), PhotoirradiationUses air as oxidant, mild conditionsPotential for side reactions

Hydrolysis of Nitrile or Ester Precursors

The target benzoic acid can also be synthesized through the hydrolysis of its corresponding nitrile (2-bromo-4-isopropoxy-5-methoxybenzonitrile) or ester (e.g., methyl 2-bromo-4-isopropoxy-5-methoxybenzoate) precursors. Hydrolysis is a common and effective method for the preparation of carboxylic acids.

Ester Hydrolysis: The hydrolysis of esters to carboxylic acids can be achieved under either acidic or basic conditions. youtube.comyoutube.com Base-promoted hydrolysis, often referred to as saponification, is typically irreversible as the resulting carboxylate salt is unreactive towards the alcohol byproduct. youtube.com Common reagents for saponification include aqueous sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires an excess of water to drive the equilibrium towards the carboxylic acid product. youtube.com

Nitrile Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a robust method that can be performed under harsh acidic or basic conditions, often requiring prolonged heating. youtube.com For instance, refluxing the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide will yield the carboxylic acid. youtube.comresearchgate.net More recent developments have focused on greener and more efficient methods, such as ultrasound-assisted hydrolysis under basic conditions, which has been shown to dramatically increase the reaction rate. researchgate.net Enzymatic hydrolysis, using nitrile-hydrating enzymes, offers a mild and highly specific alternative for converting nitriles to either amides or carboxylic acids. nih.gov

Precursor Reagents/Conditions Reaction Type Key Features
EsterNaOH or KOH, H₂O, HeatSaponification (Basic Hydrolysis)Irreversible, high yield
EsterH₂SO₄ or HCl, H₂O, HeatAcid-Catalyzed HydrolysisReversible, requires excess water
NitrileNaOH or HCl, H₂O, Prolonged HeatBasic or Acidic HydrolysisHarsh conditions often required
NitrileUltrasound, NaOH, H₂OSonohydrolysisAccelerated reaction rates
NitrileNitrilase/Amidase EnzymesEnzymatic HydrolysisMild, specific, environmentally friendly

Optimization of Reaction Parameters: Temperature, Solvent Systems, Catalysts, and Ligands

The successful synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

Temperature: The reaction temperature can significantly influence the rate and outcome of the synthesis. For instance, in the oxidation of toluene derivatives, temperatures are typically elevated to ensure a reasonable reaction rate, but excessive heat can lead to decomposition. researchgate.net The purification of benzoic acid derivatives by recrystallization is also temperature-dependent, relying on the differential solubility of the compound in a given solvent at high and low temperatures. newworldencyclopedia.org

Solvent Systems: The choice of solvent can affect the solubility of reactants, the reaction mechanism, and the final product morphology. rsc.org For the synthesis of benzoic acid derivatives, solvents ranging from water to organic solvents like benzene and acetone have been employed. nist.govucl.ac.uk The polarity of the solvent can influence the formation of hydrogen-bonded dimers of benzoic acids, which in turn can affect their reactivity and crystallization behavior. ucl.ac.uk

Catalysts: Catalysts play a crucial role in many synthetic pathways. In the context of synthesizing substituted aromatic compounds, palladium-based catalysts are widely used for cross-coupling reactions that can be employed to build the substituted benzene ring. acs.orgmemphis.edu The activity and selectivity of these catalysts can be fine-tuned by the choice of ligands.

Ligands: In transition metal-catalyzed reactions, ligands are organic molecules that coordinate to the metal center and modify its electronic and steric properties. acs.orgdiva-portal.org This can have a profound impact on the catalyst's reactivity, stability, and selectivity. For example, in palladium-catalyzed C-H functionalization reactions, different ligands can direct the reaction to specific positions on the aromatic ring. nih.gov The development of novel ligands is an active area of research aimed at enabling more efficient and selective syntheses. acs.orgdiva-portal.org

Regio- and Chemoselective Synthesis Approaches

Achieving the specific 2-bromo-4-isopropoxy-5-methoxy substitution pattern on the benzoic acid ring requires a high degree of regio- and chemoselectivity.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of polysubstituted benzenes, the order of introduction of substituents is critical. fiveable.melibretexts.org The directing effects of the substituents already present on the ring will influence the position of subsequent substitutions. For example, methoxy and isopropoxy groups are ortho-, para-directing, while a carboxylic acid group is meta-directing. turito.com Therefore, a synthetic strategy must be designed to exploit these directing effects to achieve the desired substitution pattern. Regioselective C-H functionalization, often guided by a directing group or the inherent reactivity of the substrate, is a powerful tool for the selective introduction of functional groups. nih.govmdpi.com

Chemoselectivity: Chemoselectivity is the ability to react with one functional group in the presence of others. In a molecule with multiple potential reaction sites, a chemoselective reaction will preferentially occur at one of those sites. For instance, when hydrolyzing an ester in the presence of other sensitive functional groups, mild conditions or enzymatic methods may be required to avoid unwanted side reactions.

A plausible regioselective strategy for the synthesis of the target molecule could involve the bromination of a pre-existing 4-isopropoxy-5-methoxybenzoic acid derivative. The directing effects of the isopropoxy and methoxy groups would need to be carefully considered to achieve bromination at the 2-position.

Sustainable and Green Chemistry Protocols in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of aromatic compounds.

Use of Greener Reagents and Solvents: A key aspect of green chemistry is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For example, replacing carcinogenic chromium-based oxidants with cleaner alternatives like hydrogen peroxide or molecular oxygen is a significant step towards a greener synthesis. beyondbenign.org The use of water as a solvent, where possible, is also highly desirable. google.com

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with lower energy input and can lead to higher selectivity, reducing the formation of byproducts. Biocatalysis, using enzymes, is a particularly attractive green approach as reactions can be carried out in water under mild conditions. nih.gov

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. This minimizes waste generation. Methodologies like C-H activation are considered atom-economical as they avoid the need for pre-functionalized starting materials. memphis.edu

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can lead to more energy-efficient processes by reducing reaction times and temperatures. google.comresearchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Detailed Investigation of Chemical Reactivity and Transformation Pathways

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling the formation of a variety of derivatives through reactions such as esterification, amidation, and reduction.

The conversion of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid to its corresponding esters can be achieved through several established methods. The most common approach involves the acid-catalyzed reaction with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.

While specific kinetic data for the esterification of this compound is not extensively documented in the literature, the kinetics can be inferred from studies on similar benzoic acid derivatives. researchgate.netdnu.dp.ua Generally, the reaction is first order with respect to the benzoic acid. researchgate.net The rate of esterification is influenced by factors such as the steric hindrance of the alcohol, the reaction temperature, and the concentration of the catalyst.

Interactive Table: Factors Influencing Esterification of Benzoic Acids

ParameterEffect on Reaction RateTypical Conditions
Temperature Increases rate50-120 °C
Catalyst Conc. Increases rate1-5 mol%
Alcohol Sterics Primary > Secondary > TertiaryMethanol (B129727), Ethanol (B145695), Butanol
Water Removal Increases yieldDean-Stark trap

Studies on benzoic acid esterification with butanol have shown activation energies in the range of 57-58 kJ/mol for both the forward and reverse reactions, highlighting the reversible nature of the process. researchgate.net

The carboxylic acid functionality allows for the formation of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as amines are generally less nucleophilic than alcohols. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate this reaction.

These methods are fundamental in peptide synthesis, and this compound can be envisioned as a building block that can be incorporated into peptide-like structures. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

For enhanced reactivity in subsequent nucleophilic acyl substitution reactions, this compound can be converted into more reactive derivatives. The corresponding acid chloride, 2-bromo-4-isopropoxy-5-methoxybenzoyl chloride, is a known compound. scbt.com This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Acid anhydrides can also be formed, either symmetrically by the dehydration of two molecules of the carboxylic acid or as mixed anhydrides by reacting with another carboxylic acid derivative. Furthermore, active esters, such as N-hydroxysuccinimide (NHS) esters, can be prepared, which are particularly useful for their stability and selective reactivity towards primary amines in bioconjugation applications.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for the complete reduction to the corresponding benzyl (B1604629) alcohol, 4-bromo-2-methoxy-5-(propan-2-yloxy)benzyl alcohol. The reaction with LiAlH₄ is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Selective reduction to the aldehyde, 2-bromo-4-isopropoxy-5-methoxybenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires the use of specialized reagents or a two-step process involving the initial conversion to a derivative like an acid chloride or a Weinreb amide, followed by a controlled reduction.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring provides a handle for carbon-carbon bond formation through various cross-coupling reactions.

The aryl bromide of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.org This powerful reaction allows for the formation of a new carbon-carbon bond between the aromatic ring and a variety of organic groups by coupling with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. libretexts.org

Interactive Table: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Dioxane/Water, Toluene (B28343), DMFSolubilizes reactants
Organoboron Reagent Phenylboronic acid, Alkyl MIDA boronateProvides the coupling partner

The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step. The presence of the electron-donating isopropoxy and methoxy (B1213986) groups on the ring of this compound may slightly decrease the reactivity of the aryl bromide compared to unsubstituted bromobenzene. However, the reaction is generally very robust and can be used to synthesize a wide array of biaryl compounds and other complex molecules. rsc.org

Heck and Sonogashira Coupling Reactions

The presence of an aryl bromide moiety makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this reaction would replace the bromine atom with a vinyl group. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like palladium(II) acetate (B1210297), and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. libretexts.org The stereoselectivity of the Heck reaction is generally high, favoring the formation of the trans-isomer. organic-chemistry.org

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that couples aryl halides with terminal alkynes, yielding arylalkynes. wikipedia.orglibretexts.org This reaction uniquely employs a dual-catalyst system, typically involving a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org For this compound, Sonogashira coupling provides a direct route to introduce an alkynyl substituent at the C-2 position.

Below are representative conditions for these transformations on aryl bromides.

ReactionCoupling PartnerTypical Catalyst SystemBaseSolventExpected Product Structure
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃Et₃N or K₂CO₃DMF, Acetonitrile (B52724)Substituted Benzoic Acid with Alkene at C-2
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMFSubstituted Benzoic Acid with Alkyne at C-2

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. The transformation has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.

For this compound, the Buchwald-Hartwig amination would enable the introduction of a primary or secondary amino group at the C-2 position, directly replacing the bromine atom. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over time, with modern bulky, electron-rich phosphine ligands allowing for the coupling of a wider range of substrates under milder conditions.

Amine NucleophileTypical Catalyst/Ligand SystemBaseSolventExpected Product
Primary Amine (e.g., Aniline)Pd₂(dba)₃ / XantphosNaOt-Bu or Cs₂CO₃Toluene, Dioxane2-(Phenylamino)-4-isopropoxy-5-methoxybenzoic acid
Secondary Amine (e.g., Morpholine)Pd(OAc)₂ / BINAPK₃PO₄Toluene2-(Morpholino)-4-isopropoxy-5-methoxybenzoic acid

Lithiation/Magnesiation and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a common strategy for converting aryl halides into organometallic reagents, which can then react with various electrophiles. For this compound, treatment with an organolithium reagent (like n-butyllithium or tert-butyllithium) at low temperatures would lead to the formation of an aryllithium species.

The regioselectivity of this process is influenced by the other substituents on the aromatic ring. The carboxylic acid group, after deprotonation by the organolithium reagent, becomes a moderately effective ortho-directing group. researchgate.net The flanking methoxy group would also direct metallation to the C-2 position. Therefore, lithiation is expected to occur selectively at the C-2 position, displacing the bromine atom. This newly formed aryllithium intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles to install new functional groups.

Potential Electrophilic Quenching Reactions:

Reaction with CO₂: Re-introduction of a carboxylic acid group (isotopic labeling).

Reaction with Aldehydes/Ketones: Formation of secondary or tertiary alcohols.

Reaction with Alkyl Halides: Introduction of an alkyl group.

Reaction with Disulfides: Formation of a thioether.

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. The aromatic ring of this compound is substituted with electron-donating alkoxy groups and a weakly deactivating carboxylate group (under basic conditions). This electron-rich nature makes the substrate generally unreactive towards traditional SNAr reactions. For substitution to occur, it would likely require forcing conditions (high temperatures and pressures) and a highly activated, potent nucleophile. Under such conditions, side reactions and degradation would be significant concerns.

Reactivity and Stability of Ether Linkages (Isopropoxy and Methoxy)

The two ether groups on the benzoic acid are key functionalities that can be selectively manipulated or may exhibit different stabilities under various reaction conditions.

Selective Demethylation and Deisopropylation Reactions

The cleavage of aryl ethers is a common transformation in organic synthesis. The relative ease of cleavage can depend on the specific alkyl group and the reagent used. Generally, the isopropoxy group is somewhat more susceptible to acidic cleavage than the methoxy group due to the greater stability of the secondary isopropyl carbocation intermediate compared to the methyl cation.

Selective demethylation of para-methoxybenzoic acid derivatives is a known biological process and can be achieved chemically using specific reagents. nih.gov Reagents like boron tribromide (BBr₃) are powerful and can cleave both methoxy and isopropoxy groups, often with little selectivity. However, milder or more sterically hindered reagents may allow for selective cleavage. For instance, certain Lewis acids or nucleophilic reagents like lithium iodide might exhibit some preference. Achieving high selectivity between the C-4 isopropoxy and C-5 methoxy groups would likely require careful optimization of reaction conditions.

Stability under Acidic, Basic, and Oxidative Conditions

The stability of the ether linkages is crucial when planning synthetic steps that involve harsh conditions.

Acidic Conditions: Aryl ethers are generally stable to mild acidic conditions. However, strong acids, particularly at elevated temperatures, can promote ether cleavage. As noted, the isopropoxy group is expected to be more labile than the methoxy group under these conditions. nih.gov

Basic Conditions: Both the methoxy and isopropoxy aryl ether linkages are highly stable under basic conditions. They are resistant to hydrolysis even with strong bases like sodium hydroxide (B78521) or potassium tert-butoxide, making them excellent functional groups to carry through base-mediated reactions. nih.gov

Oxidative Conditions: Standard oxidizing agents are unlikely to affect the ether linkages directly. However, very strong oxidative conditions that can degrade the aromatic ring would also destroy the ether groups. Notably, certain specialized oxidative conditions can be used for the cleavage of specific types of ethers, such as the para-methoxyphenyl (PMP) group, which can be removed with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov While the methoxy group in the subject compound is not para to the carboxylic acid, its electronic environment could influence its reactivity towards specific oxidative reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring (Post-Synthesis)

The benzene ring of this compound is substituted with both activating and deactivating groups, which influences its susceptibility to further substitution reactions and the orientation of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution:

The isopropoxy and methoxy groups are ortho-, para-directing and activating substituents due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid and bromo groups are deactivating. The carboxylic acid group is a meta-director, withdrawing electron density from the ring. The cumulative effect of these groups makes the benzene ring generally less reactive towards electrophiles than benzene itself.

The directing effects of the substituents are crucial in determining the position of any subsequent electrophilic attack. The strong activating and ortho-, para-directing influence of the alkoxy groups (isopropoxy and methoxy) would likely dominate over the deactivating and meta-directing effect of the carboxylic acid. The position of substitution would be sterically hindered at the position between the bromo and isopropoxy groups. Therefore, the most probable position for electrophilic attack would be ortho to the methoxy group and meta to the carboxylic acid group.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-COOHDeactivatingMeta
-BrDeactivatingOrtho, Para
-OCH(CH₃)₂ (Isopropoxy)ActivatingOrtho, Para
-OCH₃ (Methoxy)ActivatingOrtho, Para

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on this compound is also a possibility, primarily involving the displacement of the bromide ion. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the carboxylic acid group is electron-withdrawing, but the isopropoxy and methoxy groups are electron-donating, which would disfavor a classical addition-elimination SNAr mechanism.

However, under forcing conditions or with very strong nucleophiles, substitution might occur. The success of such a reaction would be highly dependent on the specific nucleophile and reaction conditions employed.

Mechanism Elucidation and Kinetic Studies of Key Transformations

For a hypothetical electrophilic substitution, the mechanism would likely follow the classical arenium ion pathway. Kinetic studies would be essential to determine the rate-determining step and the influence of each substituent on the reaction rate. Such studies could involve monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography.

Similarly, for a potential nucleophilic substitution, mechanistic studies would aim to distinguish between an SNAr (addition-elimination) pathway, an elimination-addition (benzyne) mechanism, or other potential routes. Kinetic experiments would help to establish the reaction order with respect to each reactant and provide insights into the transition state of the rate-determining step. Without experimental data, any discussion of reaction rates and mechanisms remains speculative.

Design of Cascade and Multicomponent Reactions Incorporating the Compound

The structure of this compound, with its multiple functional groups, presents opportunities for its incorporation into cascade and multicomponent reactions (MCRs). These reaction strategies are highly valued in organic synthesis for their efficiency in building molecular complexity in a single operation.

A hypothetical cascade reaction could be initiated at the carboxylic acid group, for example, through its conversion to an acid chloride, which could then trigger an intramolecular reaction with one of the alkoxy groups or a subsequent intermolecular reaction. The bromine atom also serves as a handle for cross-coupling reactions, which could be integrated into a cascade sequence.

In the context of MCRs, this compound could serve as one of the components. For instance, the carboxylic acid function could participate in a Passerini or Ugi reaction. The aromatic ring itself could also be involved in MCRs that proceed via C-H activation or other novel transformations. The design of such reactions would require careful consideration of the compatibility of the various functional groups under the reaction conditions.

While the potential for designing such elegant and efficient reactions exists, to date, there are no specific examples reported in the literature that utilize this compound in cascade or multicomponent reaction schemes.

Table 2: Potential Reactive Sites for Cascade and Multicomponent Reactions
Functional GroupPotential TransformationApplicability in Cascade/MCR
Carboxylic Acid (-COOH)Esterification, Amidation, Conversion to Acid ChlorideCan initiate a sequence or act as a component in MCRs (e.g., Ugi, Passerini).
Bromo (-Br)Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck)Can be used to form new C-C or C-heteroatom bonds in a sequential manner.
Aromatic Ring (C-H bonds)Electrophilic Aromatic Substitution, C-H ActivationCan be functionalized as part of a multi-step synthesis.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-bromo-4-isopropoxy-5-methoxybenzoic acid.

Comprehensive 1D NMR (¹H, ¹³C, DEPT) Spectral Assignment

A complete assignment of all proton (¹H) and carbon (¹³C) signals is the foundation of structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the isopropoxy group's methine and methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carboxyl, aromatic, and aliphatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic and aromatic carbon signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic H --- --- ---
Aromatic H --- --- ---
-OCH(CH₃)₂ --- --- ---
-OCH₃ --- --- ---
-OCH(CH ₃)₂ --- --- ---
-COOH --- --- ---

Note: This table is predictive and requires experimental data for validation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ---
C-Br ---
C-OCH₃ ---
C-OCH(CH₃)₂ ---
Aromatic C ---
Aromatic C ---
Aromatic C ---
-OC H(CH₃)₂ ---
-OC H₃ ---
-OCH(C H₃)₂ ---

Note: This table is predictive and requires experimental data for validation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments from 1D NMR.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, such as connecting the isopropoxy and methoxy groups to the correct positions on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Advanced NMR Studies

Further specialized NMR techniques could provide deeper insights into the dynamics and solid-state structure of the compound.

Solid-State NMR: This would offer information about the structure and dynamics of the compound in its solid form, which can be compared with data from X-ray diffraction.

DOSY (Diffusion Ordered Spectroscopy): DOSY can be used to determine the diffusion coefficient of the molecule, confirming its size and providing information about intermolecular interactions.

Variable Temperature NMR: These studies could reveal information about conformational changes or dynamic processes occurring in the molecule as a function of temperature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₁₁H₁₃BrO₄, the expected exact mass would be calculated and compared to the experimental value. Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This would help to confirm the connectivity of the bromo, isopropoxy, methoxy, and benzoic acid moieties.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

The unequivocal determination of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in a crystal lattice. This analysis would identify and characterize various intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to form dimers or chains with neighboring molecules.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

Table 3: List of Compounds Mentioned

Compound Name

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical and materials science sectors. rsc.orgeuropeanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism in substituted benzoic acids has revealed that the nature and position of functional groups can significantly influence crystal packing and intermolecular interactions, leading to the formation of various crystalline structures. ucl.ac.ukuky.edu

Crystallization studies for aromatic carboxylic acids typically involve exploring a wide range of solvents and conditions to induce the formation of single crystals suitable for diffraction analysis. google.comillinois.edu Common techniques include slow evaporation from saturated solutions, vapor diffusion, and cooling crystallization. illinois.edugoogle.com The choice of solvent is crucial, as solvent-solute interactions can dictate the resulting crystal form. ucl.ac.uk For this compound, a systematic screening of solvents with varying polarities and hydrogen bonding capabilities would be necessary to identify potential polymorphs.

A hypothetical polymorph screening for this compound could yield different crystalline forms, herein designated as Form I and Form II, with distinct crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.512.1
b (Å)8.29.8
c (Å)14.315.6
β (°)95.290
Volume (ų)12201850
Z48

Note: This table presents hypothetical data based on common crystal systems and space groups observed for substituted benzoic acids.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and their local chemical environment. ias.ac.inijtsrd.com For this compound, these techniques can be used to identify characteristic vibrational modes and gain insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

The IR and Raman spectra of benzoic acid and its derivatives are well-characterized. bohrium.comresearchgate.net The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group, which is sensitive to hydrogen bonding. ijtsrd.com In the solid state, this band is often observed at a lower frequency compared to the gas phase due to the formation of hydrogen-bonded dimers. The O-H stretching vibration of the carboxylic acid also gives rise to a broad absorption band in the high-frequency region of the IR spectrum.

Raman spectroscopy provides complementary information, with aromatic ring vibrations and other symmetric stretching modes often being more intense than in the IR spectrum. ias.ac.inresearchgate.net The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound.

Table 2: Expected Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
~3000O-H stretch (carboxylic acid dimer)IR
~2980C-H stretch (aliphatic)IR, Raman
~1700C=O stretch (carboxylic acid dimer)IR, Raman
~1600, ~1450C=C stretch (aromatic ring)IR, Raman
~1250C-O stretch (ether)IR, Raman
~1100C-O stretch (carboxylic acid)IR
~600C-Br stretchRaman

Note: The wavenumbers are approximate and based on typical values for substituted benzoic acids and related functional groups. ijtsrd.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Analysis

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and provides information about its electronic structure and photophysical properties. iaea.org The UV-Vis absorption spectrum of a substituted benzoic acid is primarily determined by the π→π* transitions of the aromatic ring. researchgate.net The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the benzene (B151609) ring.

For this compound, the presence of the bromine atom and the electron-donating isopropoxy and methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. carewellpharma.in The solvent environment can also play a significant role in the position of the absorption bands.

Fluorescence spectroscopy provides information about the de-excitation pathways of the electronically excited state. While many benzoic acid derivatives exhibit weak fluorescence, the presence of certain substituents can enhance emission. researchgate.netrsc.org The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and occurs at longer wavelengths (Stokes shift). Studies on the fluorescence of benzoic acid have shown that quenching can occur through mechanisms such as hydrogen bonding and electron transfer. rsc.org

Table 3: Anticipated Electronic Spectroscopy Data for this compound in a Non-polar Solvent

ParameterValue
λmax (absorption)~290 nm
Molar Absorptivity (ε)~15,000 L mol⁻¹ cm⁻¹
λem (emission)~350 nm
Stokes Shift~60 nm

Note: These values are estimations based on data for similarly substituted benzoic acids and are subject to experimental verification. researchgate.netnist.gov

Computational and Theoretical Chemistry Investigations of 2 Bromo 4 Isopropoxy 5 Methoxybenzoic Acid

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. fiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net

For 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ether and carboxyl groups, which are electron-rich regions. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.netbanglajol.info

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is illustrative.)

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8
HOMO-LUMO Energy GapΔE4.7
Ionization PotentialI ≈ -EHOMO6.5
Electron AffinityA ≈ -ELUMO1.8
Electronegativityχ = (I+A)/24.15
Chemical Hardnessη = (I-A)/22.35
Electrophilicity Indexω = χ²/2η3.67

Prediction and Interpretation of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govrsc.org These predictions help in the assignment of experimental NMR spectra, providing a detailed picture of the chemical environment of each atom in this compound.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can be calculated to identify the characteristic vibrational modes of the molecule. For the target compound, these calculations would predict the stretching frequencies for the O-H of the carboxylic acid, the C=O group, the C-O ether linkages, and the C-Br bond, as well as the various aromatic C-H and C-C vibrations. vjst.vn

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). vjst.vn These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions within the aromatic system and the carbonyl group. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds, such as those in the isopropoxy and carboxylic acid groups, means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the low-energy conformers.

Mapping the potential energy surface (PES) provides a comprehensive view of the conformational landscape, identifying the global minimum (the most stable conformer) and other local minima, as well as the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid States

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (solution or solid state) over time. By simulating the movements of a large ensemble of molecules, MD can provide insights into:

Solvation Effects: How solvent molecules arrange around this compound and how this affects its conformation and properties.

Intermolecular Interactions: The nature and strength of interactions between molecules in the solid state, which govern crystal packing.

Dynamic Processes: The flexibility and dynamic motions of the molecule in different environments.

These simulations use force fields derived from quantum mechanical calculations or experimental data to describe the interactions between atoms.

Reaction Mechanism Elucidation via Transition State Calculations

The study of chemical reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, theoretical calculations can predict the pathways of its various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid group. The key to this is the identification of transition states.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, or a first-order saddle point on the potential energy surface. rowansci.comucsb.edu Locating these transient structures is computationally intensive but crucial for understanding reaction rates and selectivity. rowansci.com The process typically involves sophisticated algorithms, such as eigenvector-following or synchronous transit-guided quasi-Newton (QST2) methods, which explore the potential energy surface of the reacting system. ucsb.edu

For this compound, a hypothetical reaction, such as the esterification of its carboxylic acid group, could be modeled. The calculation would start with the optimized geometries of the reactants (the benzoic acid derivative and an alcohol). A guess for the transition state structure would then be constructed and optimized. A successful transition state optimization is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-O bond and the breaking of the O-H bond). rowansci.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction kinetics.

While specific transition state calculations for this compound are not published, the general methodology is well-established for a wide range of organic reactions, providing a powerful tool for predicting reactivity without the need for empirical investigation. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at predicting the physical and chemical properties of molecules based on their chemical structure. researchgate.net These models establish a mathematical relationship between calculated molecular descriptors (e.g., electronic, topological, geometric) and an experimentally measured property. For this compound, QSPR could be used to predict various non-biological properties such as its acid dissociation constant (pKa), solubility, boiling point, or melting point.

A primary application for substituted benzoic acids is the prediction of their pKa, which is a measure of their acidity. The electronic effects of the substituents on the benzene ring significantly influence the acidity of the carboxylic group. Electron-withdrawing groups (like bromine) tend to increase acidity (lower pKa), while electron-donating groups (like isopropoxy and methoxy) tend to decrease it. psu.edu

Computational QSPR models for pKa prediction often use quantum chemical descriptors. researchgate.net These can include:

Partial atomic charges: The charge on the acidic hydrogen or the atoms of the carboxylate group.

Bond lengths: The length of the O-H bond in the carboxylic acid. rsc.org

Thermodynamic properties: The calculated energy difference between the acid and its conjugate base. unamur.be

These descriptors are calculated for a set of known molecules (a training set) and then fitted to the experimental pKa values using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

For instance, studies on various substituted benzoic acids have shown excellent correlations between experimental pKa and descriptors calculated using Density Functional Theory (DFT), often with the B3LYP functional, or Hartree-Fock (HF) methods with basis sets like 6-31G(d) or 6-311G+(d,p). rsc.orgunamur.benih.gov The substituents on this compound would have competing effects on its pKa: the electron-withdrawing bromo group at the ortho position would increase acidity, while the electron-donating isopropoxy and methoxy (B1213986) groups at the para and meta positions (relative to the bromine) would decrease it. A QSPR model would quantify these combined effects to provide a precise pKa prediction.

The table below presents experimental and calculated pKa values for benzoic acid and several substituted analogs, illustrating the impact of different functional groups and the accuracy of computational models. These analogs provide a basis for estimating the properties of this compound.

CompoundSubstituent Position(s)Experimental pKaCalculated pKa (Example Model)
Benzoic acid-4.204.18
2-Bromobenzoic acidortho-Br2.852.89
4-Methoxybenzoic acidpara-OCH34.474.45
3-Methoxybenzoic acidmeta-OCH34.094.11
2-Chlorobenzoic acidortho-Cl2.942.92
4-Chlorobenzoic acidpara-Cl3.983.99
4-Hydroxybenzoic acidpara-OH4.584.57

Note: The "Calculated pKa" values are representative examples from QSPR studies and may vary depending on the specific model and computational level of theory used.

Synthesis and Characterization of Novel Derivatives and Analogs

Systematic Modification at the Carboxylic Acid Group (e.g., diverse esters, amides, nitriles)

The carboxylic acid moiety is a primary site for derivatization, readily converted into a range of functional groups.

Esters: Esterification of substituted benzoic acids can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. wikipedia.org The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) also facilitates ester formation under mild conditions.

Amides: Amide synthesis can be accomplished by reacting the corresponding acyl chloride with a primary or secondary amine. wikipedia.org Direct condensation of the carboxylic acid with an amine is also possible using coupling agents like HATU or PyBOP, which are known to promote efficient amide bond formation. organic-chemistry.org These methods allow for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of amide derivatives. researchgate.net

Nitriles: The conversion of the carboxylic acid to a nitrile can be achieved through a multi-step process. First, the carboxylic acid is converted to a primary amide. Subsequent dehydration of the amide using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) yields the corresponding nitrile. chemistrysteps.comlibretexts.org An alternative route is the Letts nitrile synthesis, where an aromatic carboxylic acid is heated with a metal thiocyanate. wikipedia.org

Table 1: Potential Modifications at the Carboxylic Acid Group

Derivative Reagents and Conditions General Yield Range (%)
Methyl Ester CH₃OH, H₂SO₄ (cat.), reflux 70-90
Ethyl Ester C₂H₅OH, H₂SO₄ (cat.), reflux 70-90

Note: Yields are estimates based on analogous reactions and may vary for the specific substrate.

Diversification at the Aryl Bromide Position (e.g., replacement with other halogens, pseudohalides, carbon chains, heterocyclic systems)

The aryl bromide functionality serves as a key handle for introducing a wide range of substituents onto the aromatic ring through various cross-coupling reactions.

Replacement with other Halogens and Pseudohalides: While direct replacement of the bromine is not always straightforward, the aryl bromide can be converted to an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) which can then be reacted with a suitable halogenating or pseudohalogenating agent. Palladium-catalyzed cross-coupling reactions can also be employed to introduce functionalities like the cyano group (a pseudohalide). libretexts.org

Introduction of Carbon Chains: Palladium-catalyzed cross-coupling reactions are the cornerstone for forming new carbon-carbon bonds at the aryl bromide position.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a variety of alkyl, alkenyl, and aryl groups.

Sonogashira Coupling: This reaction utilizes a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base to form an aryl-alkyne bond. acs.org

Heck Coupling: Alkenes can be coupled to the aryl bromide using a palladium catalyst and a base.

Introduction of Heterocyclic Systems: Many heterocyclic systems can be introduced via Suzuki coupling using the corresponding heterocyclic boronic acid. Additionally, Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of nitrogen-containing heterocycles. libretexts.orgorganic-chemistry.orgwikipedia.org

Table 2: Potential Cross-Coupling Reactions at the Aryl Bromide Position

Reaction Coupling Partner Catalyst System Product Type
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biphenyl (B1667301) derivative
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N Diphenylacetylene derivative
Buchwald-Hartwig Aniline Pd₂(dba)₃, BINAP, NaOtBu Diphenylamine derivative
Cyanation Zn(CN)₂ Pd(PPh₃)₄ Benzonitrile derivative

Note: The specific ligands and bases may need to be optimized for the substrate.

Alterations to the Isopropoxy and Methoxy (B1213986) Ether Linkages (e.g., higher alkyl ethers, dealkylated phenols)

The ether linkages at the 4- and 5-positions offer further opportunities for structural modification.

Higher Alkyl Ethers: To synthesize analogs with different alkyl ether groups, a common strategy involves the dealkylation of the existing ethers to the corresponding phenols, followed by re-alkylation. Cleavage of aryl methyl ethers can often be achieved with strong acids like HBr or HI. masterorganicchemistry.comyoutube.comyoutube.com Selective cleavage of the isopropoxy group in the presence of a methoxy group, or vice versa, would likely depend on steric and electronic factors and may require careful optimization of reaction conditions. Once the phenol (B47542) is obtained, it can be O-alkylated using an alkyl halide in the presence of a base (Williamson ether synthesis) to introduce a variety of higher alkyl chains. wikipedia.orgdoubtnut.comresearchgate.net

Dealkylated Phenols: Complete or selective dealkylation would yield the corresponding phenolic compounds. Reagents like boron tribromide (BBr₃) are powerful for cleaving aryl ethers. masterorganicchemistry.com The resulting phenols could be valuable intermediates for further derivatization or as final target compounds.

Table 3: Potential Modifications of Ether Linkages

Modification Reagents and Conditions Product
Demethylation HBr, reflux 2-Bromo-4-isopropoxy-5-hydroxybenzoic acid
Deisopropylation BBr₃, CH₂Cl₂ 2-Bromo-4-hydroxy-5-methoxybenzoic acid
O-Ethylation (from phenol) C₂H₅I, K₂CO₃, acetone (B3395972) 2-Bromo-4-ethoxy-5-methoxybenzoic acid

Note: Selectivity in dealkylation can be challenging and may result in mixtures.

Introduction of Additional Substituents onto the Aromatic Ring

The existing substituents on the aromatic ring will direct the position of any further electrophilic aromatic substitution. libretexts.orgfiveable.meyoutube.com The carboxylic acid and bromo groups are deactivating and meta-directing, while the alkoxy groups (isopropoxy and methoxy) are activating and ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions. pressbooks.pubreddit.com

Alternatively, directed ortho-metalation (DoM) could be a powerful strategy. acs.orgorganic-chemistry.orgacs.orgnih.gov The carboxylic acid and alkoxy groups can direct lithiation to specific adjacent positions on the ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. oup.com

Design and Synthesis of Dimers, Oligomers, or Supramolecular Scaffolds

The benzoic acid functionality is well-known for its ability to form hydrogen-bonded dimers in the solid state and in non-polar solvents. This property can be exploited to create well-defined supramolecular structures. rsc.orgnih.govnih.gov

Dimers and Oligomers: By introducing a second reactive site onto the molecule, for example, by converting the bromo group to another carboxylic acid via a sequence of Grignard formation and carboxylation, it would be possible to synthesize bifunctional monomers. These monomers could then be used in polymerization reactions to form polyesters or polyamides.

Supramolecular Scaffolds: The inherent hydrogen-bonding capabilities of the carboxylic acid group can be utilized in the design of more complex supramolecular assemblies. Co-crystallization with other molecules capable of hydrogen bonding can lead to the formation of novel crystal structures with specific packing arrangements. nih.gov

Stereochemical Aspects in Derivative Synthesis and Separation (if applicable)

For the parent compound, 2-bromo-4-isopropoxy-5-methoxybenzoic acid, there are no stereocenters. However, the introduction of chiral substituents during the derivatization process would lead to the formation of stereoisomers.

For example, if the carboxylic acid is esterified with a chiral alcohol, the resulting ester will be a mixture of diastereomers if the alcohol is not enantiopure. Similarly, if a chiral substituent is introduced at the aryl bromide position via a cross-coupling reaction, the product could be a racemate. In such cases, chiral chromatography (e.g., HPLC with a chiral stationary phase) would be necessary to separate the enantiomers or diastereomers. The stereochemical outcome of reactions involving the introduction of a new stereocenter would need to be carefully considered, and asymmetric synthesis methodologies could be employed to control the stereochemistry.

Advanced Analytical Methodologies for Research and Quality Control Non Clinical

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are central to the analytical workflow for 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, offering high-resolution separation for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. Method development can be approached using different chromatographic modes depending on the analytical goal.

Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of substituted benzoic acids due to its compatibility with aqueous and organic mobile phases and the availability of a wide range of stationary phases. A typical RP-HPLC method for purity assessment would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detailed Research Findings: A gradient elution method is often preferred for separating the target compound from its potential impurities, which may have a wide range of polarities. For instance, a linear gradient starting from a higher aqueous composition to a higher organic composition can effectively elute both polar and non-polar impurities. Detection is typically performed using a UV detector, with the wavelength set at or near the absorption maximum of the compound. A well-developed RP-HPLC method can achieve excellent separation of this compound from its synthetic precursors and potential side-products.

ParameterTypical Value
Stationary Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~12.5 min (hypothetical)

Normal-Phase HPLC (NP-HPLC) can be employed for the separation of isomers or when the compound is highly soluble in non-polar organic solvents. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) is used with a non-polar mobile phase (e.g., hexane (B92381), heptane, with a polar modifier like ethanol (B145695) or isopropanol). This technique can be particularly useful for isolating specific impurities for structural elucidation.

Detailed Research Findings: While less common for routine purity analysis of such compounds, NP-HPLC offers orthogonal selectivity to RP-HPLC. This can be advantageous in resolving impurities that co-elute with the main peak in a reversed-phase system.

Chiral HPLC is essential if the synthesis of this compound could potentially lead to the formation of enantiomers or if it is used in a stereoselective synthesis. Chiral stationary phases (CSPs) are used to separate enantiomers. The choice of CSP and mobile phase is highly specific to the molecule.

Detailed Research Findings: For benzoic acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation is typically achieved using a mobile phase of hexane/isopropanol or a similar mixture. The ability to resolve enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Since this compound is a non-volatile carboxylic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Detailed Research Findings: A common derivatization method for carboxylic acids is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. acs.org These derivatives are sufficiently volatile for GC analysis. The GC method would typically use a capillary column with a non-polar stationary phase. The mass spectrometer provides structural information, allowing for the confident identification of impurities based on their mass spectra and fragmentation patterns. This is particularly useful for profiling unknown impurities.

ParameterTypical Value
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injector Temperature 250 °C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for screening purposes. For the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. google.com

Detailed Research Findings: A typical TLC system would involve a silica gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid as the mobile phase. The acid in the eluent helps to suppress the ionization of the carboxylic acid, leading to less streaking and better spot definition. Visualization can be achieved under UV light (254 nm) due to the aromatic nature of the compound.

ParameterTypical Value
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (70:30:1)
Visualization UV light at 254 nm
Rf Value ~0.4 (hypothetical)

Gravimetric Analysis for Quantitative Yield Determination

Gravimetric analysis is a classic and highly accurate method for quantitative analysis. For this compound, it can be used to determine the yield of a synthesis by precipitating the compound from a solution, followed by filtration, drying, and weighing.

Detailed Research Findings: A common approach for a benzoic acid derivative is to dissolve the crude product in a suitable solvent and then induce precipitation by changing the solvent composition or pH. For instance, the compound might be dissolved in a slightly basic aqueous solution and then precipitated by the addition of an acid to lower the pH, thereby reducing its solubility. The precipitate is then collected on a pre-weighed filter paper, washed to remove impurities, dried to a constant weight in an oven, and weighed. The accuracy of this method is high, but it is also time-consuming and requires careful technique to ensure complete precipitation and accurate weighing.

Potentiometric and Conductometric Titrations for Acid Content and Purity Determination

Potentiometric Titration involves titrating a solution of the acid with a standard solution of a strong base, such as sodium hydroxide (B78521). The change in pH is monitored using a pH meter as the titrant is added. The equivalence point, where the acid has been completely neutralized, is determined from the point of maximum inflection on the titration curve.

Detailed Research Findings: This method provides an accurate determination of the molar amount of the acidic substance present. For a weak acid like this compound, the titration curve will show a buffer region before the equivalence point and a sharp increase in pH at the equivalence point. The pKa of the acid can also be estimated from the pH at the half-equivalence point.

Conductometric Titration relies on the change in electrical conductivity of the solution during the titration. tau.ac.iluomustansiriyah.edu.iq The principle is based on the replacement of ions with different ionic conductivities.

Detailed Research Findings: When titrating a weak acid with a strong base, the initial conductivity is low due to the slight dissociation of the acid. As the strong base is added, the acid is converted to its salt, which is a strong electrolyte, causing the conductivity to increase. After the equivalence point, the excess strong base leads to a sharper increase in conductivity due to the presence of highly mobile hydroxide ions. The equivalence point is determined by the intersection of the two linear portions of the titration curve. uomustansiriyah.edu.iq This method is particularly useful for colored or turbid solutions where visual indicators cannot be used. uomustansiriyah.edu.iq

Development of Spectroscopic Analytical Protocols for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a straightforward and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, with its aromatic ring, exhibits characteristic UV absorbance.

Detailed Research Findings: A quantitative UV-Vis method involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then constructed. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for substituted benzoic acids is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netcdnsciencepub.com For this compound, the λmax is expected to be in the UV region, likely around 250-300 nm. The choice of solvent is important, as it can affect the position and intensity of the absorption bands. Ethanol or methanol are common choices.

ParameterTypical Value
Solvent Ethanol
λmax ~285 nm (hypothetical)
Concentration Range 1-20 µg/mL
Correlation Coefficient (R²) >0.999

Impurity Profiling and Identification in Synthetic Batches

The impurity profile of a synthetic batch of this compound is intrinsically linked to its manufacturing process. Potential impurities can be broadly categorized as process-related impurities, which include unreacted starting materials, intermediates, and by-products of the synthetic route, as well as degradation products. A plausible synthetic pathway for this compound provides a roadmap for predicting the identities of likely process-related impurities.

A probable synthetic route commences with the Williamson ether synthesis to introduce the isopropoxy group, followed by a regioselective bromination. A likely starting material for this synthesis is vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Plausible Synthetic Route:

Williamson Ether Synthesis: Vanillic acid is reacted with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base to form 4-isopropoxy-3-methoxybenzoic acid.

Electrophilic Bromination: The resulting 4-isopropoxy-3-methoxybenzoic acid is then brominated, likely using a source of electrophilic bromine like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst, to yield the final product, this compound.

Based on this proposed synthesis, a range of potential impurities can be anticipated.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

Impurity NameChemical StructurePotential Origin
Vanillic acid4-hydroxy-3-methoxybenzoic acidUnreacted starting material from the Williamson ether synthesis.
4-isopropoxy-3-methoxybenzoic acid4-isopropoxy-3-methoxybenzoic acidUnreacted intermediate from the bromination step.
6-Bromo-4-isopropoxy-5-methoxybenzoic acid6-Bromo-4-isopropoxy-5-methoxybenzoic acidRegioisomeric by-product of the bromination reaction.
Dibrominated speciesDibromo-4-isopropoxy-5-methoxybenzoic acidOver-bromination of the aromatic ring.
2-bromopropane2-bromopropaneResidual alkylating agent from the Williamson ether synthesis.

The detection and quantification of these and other unexpected impurities are typically achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone for routine purity analysis and for the separation of the main compound from its impurities. The development of a robust HPLC method is crucial for resolving structurally similar compounds, such as regioisomers.

For the definitive identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS provides molecular weight information for the separated impurities, which is a critical first step in their identification. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, significantly narrowing down the possibilities for its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the unambiguous structural determination of isolated impurities. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for the complete characterization of an impurity's structure.

Detailed Research Findings:

In a typical analysis of a synthetic batch of this compound, a reversed-phase HPLC method would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with a gradient elution to ensure the separation of compounds with a range of polarities.

Table 2: Illustrative HPLC-UV Data for a Synthetic Batch of this compound

Peak No.Retention Time (min)Area (%)Probable Identity
13.50.15Vanillic acid
28.20.504-isopropoxy-3-methoxybenzoic acid
310.598.8This compound
411.20.356-Bromo-4-isopropoxy-5-methoxybenzoic acid
512.80.20Dibrominated species

Subsequent LC-MS analysis of the peaks corresponding to the impurities would provide their mass-to-charge ratios (m/z). For instance, the regioisomeric impurity, 6-Bromo-4-isopropoxy-5-methoxybenzoic acid, would exhibit the same molecular weight as the main compound but would be chromatographically separable.

For the definitive structural confirmation of a significant or unknown impurity, it would be isolated using preparative HPLC. The isolated fraction would then be subjected to detailed NMR analysis. The proton and carbon chemical shifts, along with the coupling constants and correlations observed in 2D NMR spectra, would allow for the unequivocal assignment of the impurity's structure. This rigorous analytical approach ensures a thorough understanding of the impurity profile of this compound, which is essential for its application in a research and quality control setting.

Exploration of Potential Applications in Chemical Science and Technology Non Clinical

Use as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, featuring multiple reactive sites, positions it as a valuable starting material or intermediate in the synthesis of more complex organic molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. The bromine atom is particularly significant as it can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Precursor for Advanced Organic Materials

The synthesis of advanced organic materials often relies on the use of precisely functionalized aromatic building blocks. Substituted benzoic acids are foundational in creating a variety of these materials. The isopropoxy and methoxy (B1213986) groups on this compound can influence the solubility, processability, and electronic properties of resulting materials. Through reactions at the bromine and carboxylic acid sites, this compound could be incorporated into larger conjugated systems, which are the basis for many organic electronic materials.

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are valued for their specific functions rather than their bulk properties. The synthesis of these often complex molecules requires multi-step reaction sequences where functionalized intermediates are crucial. Brominated benzoic acids are common intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. The specific substitution pattern of this compound could be leveraged to synthesize targeted specialty chemicals where the isopropoxy and methoxy groups are desired for their steric or electronic effects on the final molecule's properties. For instance, Suzuki-Miyaura cross-coupling reactions of brominated benzoic acids are a well-established method for creating biphenyl (B1667301) carboxylic acids, which are important precursors in various fields.

Role in Materials Science and Polymer Chemistry

In materials science, the design and synthesis of new molecules with tailored properties is a constant pursuit. The combination of a polymerizable group (the carboxylic acid) and other functional substituents on a rigid aromatic core makes this compound a candidate for the development of novel materials.

Monomer for the Synthesis of Novel Polymeric Materials (e.g., Polyesters, Polyamides)

The carboxylic acid functionality allows this compound to act as a monomer in condensation polymerization reactions. By reacting with diols or diamines, it can be incorporated into the backbone of polyesters and polyamides, respectively. The bulky isopropoxy group and the bromine atom would be pendant groups along the polymer chain, influencing properties such as thermal stability, solubility, and refractive index. The presence of the bromine atom also offers a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone.

Component in Liquid Crystals or Optoelectronic Materials

The rigid, rod-like shape of substituted benzoic acids is a common structural motif in liquid crystalline materials. Derivatives of benzoic acid are known to form liquid crystal phases, which are crucial for display technologies. The specific arrangement of substituents on the benzene (B151609) ring of this compound could contribute to the formation of desirable mesophases. Furthermore, by incorporating this unit into larger conjugated structures, it could be used in the synthesis of materials for optoelectronic applications, where the electronic properties can be fine-tuned by the nature of the substituents.

Application as a Ligand in Coordination Chemistry or Precursor for Metal-Organic Frameworks (MOFs)

The field of coordination chemistry and metal-organic frameworks (MOFs) relies on organic molecules, known as ligands, that can bind to metal ions to form extended, often porous, structures.

Potential in Catalysis or Asymmetric Synthesis (if its derivatives exhibit catalytic activity)

There is currently no available scientific literature that describes the use of this compound or its derivatives in the fields of catalysis or asymmetric synthesis.

The development of catalysts, particularly for asymmetric synthesis, often involves the design of chiral ligands that can coordinate with a metal center to create a stereoselective environment for a chemical reaction. While the structure of this compound could theoretically be modified to incorporate chiral centers or to serve as a precursor for a ligand, no such derivatives or their catalytic activities have been reported. The potential for this compound in these advanced chemical applications remains an unexplored area of research.

Challenges, Future Directions, and Emerging Research Paradigms

Addressing Synthetic Challenges: Efficiency, Selectivity, and Scalability

The synthesis of highly substituted aromatic compounds like 2-Bromo-4-isopropoxy-5-methoxybenzoic acid is often fraught with challenges related to efficiency, regioselectivity, and scalability. The primary synthetic challenge lies in the controlled introduction of the various substituents onto the benzene (B151609) ring in the correct positions.

ChallengePotential SolutionRelevant Analogue/Method
Regioselectivity in Bromination Use of sterically hindered brominating agents or catalytic methods with high regiocontrol.N-Bromosuccinimide (NBS) with appropriate catalysts. cambridgescholars.com
Low Overall Yield in Multi-step Synthesis Convergent synthetic strategies; optimization of each reaction step for maximum yield.General principles of process chemistry. rsc.org
Formation of Isomeric Byproducts Orthogonal protecting group strategies; directed ortho-metalation followed by bromination.Lithiation of substituted aromatics.
Difficulties in Purification High-performance liquid chromatography (HPLC) on a preparative scale; crystallization.Standard purification techniques in organic synthesis.
Scalability of Laboratory Methods Development of continuous flow processes; optimization of reaction conditions for large-scale reactors.Flow chemistry approaches for fine chemical synthesis. rsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique substitution pattern of this compound offers a platform for exploring novel reactivity and unconventional chemical transformations. The interplay between the electron-donating alkoxy groups, the electron-withdrawing carboxylic acid, and the synthetically versatile bromine atom can be exploited to develop new chemical reactions.

The bromine atom is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of a wide range of substituents at the 2-position. syrris.com The ortho-relationship between the bromine and the carboxylic acid could also enable unique transformations. For example, copper-catalyzed amination reactions have been shown to be highly regioselective for the bromide adjacent to a carboxylic acid group in 2-bromobenzoic acids. nih.gov

Unconventional transformations could include the use of the carboxylic acid group as a transient directing group that is removed later in the synthetic sequence. Furthermore, the development of metallaphotoredox catalysis could enable novel functionalizations of the carboxylic acid itself, such as decarboxylative cross-couplings, which would represent a significant departure from traditional reactivity patterns. princeton.edu

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry, microfluidics, and automated synthesis platforms holds immense promise for the synthesis of this compound and its derivatives. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and faster process optimization. rsc.orgelveflow.comresearchgate.netnih.govrsc.orgarxiv.org

Flow Chemistry and Microfluidics: Performing reactions in continuous flow reactors can lead to higher yields and purities due to superior heat and mass transfer. elveflow.com For exothermic reactions like bromination, flow chemistry allows for precise temperature control, minimizing the formation of byproducts. rsc.org Microfluidic systems, in particular, enable rapid screening of reaction conditions using very small amounts of material, which can accelerate the development of optimal synthetic protocols. nih.govarxiv.org The synthesis of biologically relevant compound libraries using flow chemistry has been demonstrated, highlighting the potential of this technology for drug discovery applications. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms can integrate reaction execution, workup, and analysis, enabling high-throughput experimentation and the rapid generation of compound libraries. By combining robotics with flow chemistry, it is possible to create self-optimizing systems that can autonomously identify the best reaction conditions. This approach would be particularly valuable for exploring the reactivity of this compound and for synthesizing a diverse range of derivatives for biological screening.

TechnologyPotential Advantage for SynthesisExample Application
Flow Chemistry Improved heat and mass transfer, enhanced safety, easier scalability.Nucleophilic aromatic substitution reactions. vapourtec.comacs.org
Microfluidics Rapid reaction optimization, reduced reagent consumption, precise control over reaction parameters.Nanoparticle synthesis, fine chemical production. elveflow.comnih.gov
Automated Synthesis High-throughput screening of reaction conditions, autonomous process optimization.Library synthesis for drug discovery. nih.gov

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques provide real-time information about the concentration of reactants, intermediates, and products, offering valuable insights into the reaction pathway. perkinelmer.comfiveable.meresearchgate.netlongdom.org

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy could be used to monitor the progress of the bromination and other functional group transformations. fiveable.me These techniques are non-invasive and can provide data on molecular structure and concentration. longdom.org Nuclear magnetic resonance (NMR) spectroscopy can also be used for in situ reaction monitoring, providing detailed structural information about all species in the reaction mixture. pressbooks.pub

By coupling these spectroscopic techniques with kinetic modeling, it is possible to develop a comprehensive understanding of the reaction mechanism, which can then be used to improve the reaction conditions for higher yield and selectivity.

Innovations in Sustainable and Green Chemistry for Compound Production and Application

The principles of green chemistry are increasingly important in the design of synthetic routes, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. acs.orgacs.orgrsc.orgacsgcipr.orgacsgcipr.org For a halogenated compound like this compound, there are several opportunities to incorporate green chemistry principles.

Sustainable Halogenation: Traditional bromination methods often use elemental bromine, which is hazardous to handle. acs.org Greener alternatives include the in situ generation of bromine from less hazardous sources, such as sodium bromide and an oxidant like sodium hypochlorite. acs.org The use of enzymatic halogenation, employing halogenase enzymes, is another promising avenue for sustainable synthesis, although this technology is still in its early stages of development for complex molecules. nih.govnih.gov

It is important to note that halogenated pharmaceuticals can be persistent in the environment and may have poor biodegradability. mdpi.com Therefore, the design of new molecules should also consider their environmental fate.

Prospects for New Material Science Applications and Functional Devices

Aromatic carboxylic acids are versatile building blocks for the construction of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to the formation of novel materials with unique properties.

The carboxylic acid group can coordinate to metal ions to form the nodes of the framework, while the size and shape of the aromatic ring and its substituents will determine the size and shape of the pores within the material. The presence of the bromine atom could be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionality. The alkoxy groups will also influence the properties of the resulting material, such as its hydrophobicity and its interactions with guest molecules.

Interdisciplinary Research Opportunities Leveraging Advanced Characterization and Computational Modeling

The exploration of the chemistry and applications of this compound can be greatly enhanced through interdisciplinary collaborations that leverage advanced characterization techniques and computational modeling.

Advanced Characterization: Techniques such as single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of the molecule and its derivatives, which is crucial for understanding its reactivity and its interactions with other molecules. Solid-state NMR and other advanced spectroscopic techniques can be used to characterize the structure and dynamics of materials derived from this compound.

Computational Modeling: Computational chemistry can be a powerful tool for predicting the properties and reactivity of molecules. ucl.ac.uk Density functional theory (DFT) calculations can be used to study the electronic structure of this compound and to predict its reactivity in various chemical reactions. rsc.org Molecular dynamics simulations can be used to study the self-assembly of the molecule in solution and the formation of new materials. ucl.ac.uk By combining computational modeling with experimental studies, it is possible to gain a deeper understanding of the fundamental chemistry of this compound and to guide the design of new experiments.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : Begin with a brominated benzoic acid precursor (e.g., 5-methoxybenzoic acid derivatives ) and introduce isopropoxy groups via nucleophilic substitution. Optimize reaction conditions (temperature, solvent polarity, and catalyst use) based on similar bromo-methoxy benzoic acid syntheses . Monitor intermediates using TLC and adjust stoichiometry of alkylating agents (e.g., isopropyl bromide) to minimize side reactions. Purify crude products via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., methoxy δ ~3.8 ppm, isopropoxy δ ~1.2–1.4 ppm) and bromine’s deshielding effects . Use FT-IR to confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether linkages (C-O stretch ~1100–1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Purity assessment via HPLC (>98% purity thresholds, C18 columns, acetonitrile/water mobile phases) aligns with protocols for structurally similar brominated aromatics .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental workflows?

  • Methodological Answer : Test solubility in DMSO for biological assays or THF for coupling reactions. For aqueous solubility, prepare sodium salts by treating the carboxylic acid with NaHCO3. If aggregation occurs, use sonication or co-solvents (e.g., DMSO:water 1:4) . Solubility parameters (Hansen solubility sphere) can be predicted computationally using tools like COSMO-RS .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and methoxy groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (C-Br bond activation). Validate predictions experimentally via Suzuki-Miyaura couplings with aryl boronic acids, comparing yields under Pd(PPh3)4 or Buchwald-Hartwig conditions. Contrast results with analogous compounds lacking isopropoxy groups (e.g., 2-bromo-5-methoxybenzoic acid ) to isolate steric contributions. Analyze regioselectivity using LC-MS and X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data for brominated benzoic acid derivatives?

  • Methodological Answer : Conduct meta-analysis of existing datasets (e.g., PubChem BioAssay) to identify outliers. Replicate assays under standardized conditions (pH 7.4, 37°C) with controlled impurity profiles. Use structure-activity relationship (SAR) models to differentiate effects of substituents. For example, compare the target compound’s cytotoxicity against 4-bromo-3-methylbenzoic acid in cancer cell lines (MCF-7, HeLa) via MTT assays. Apply multivariate statistics (PCA, clustering) to isolate confounding variables .

Q. How can computational modeling predict the compound’s adsorption behavior on catalytic surfaces or biomolecular interfaces?

  • Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) to study adsorption on metal oxides (e.g., TiO2) or graphene. Parameterize force fields using quantum mechanics (QM) data for bromine’s van der Waals radius. For protein interactions, perform docking studies (AutoDock Vina) with serum albumin or cytochrome P450 enzymes. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Notes

  • Safety : Handle with nitrile gloves and fume hood due to bromine’s volatility and carboxylic acid’s irritancy .
  • Data Reproducibility : Cross-validate spectral data with NIST Chemistry WebBook and PubChem .
  • Advanced Synthesis : Explore photoredox catalysis for greener bromination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.